4-(Methylamino)oxane-4-carboxylic acid hydrochloride

Übersicht

Beschreibung

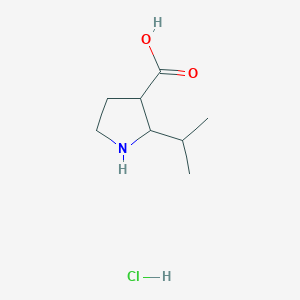

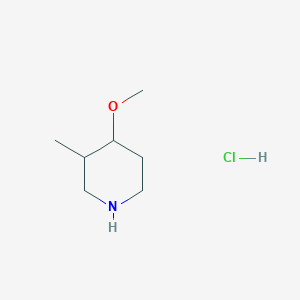

4-(Methylamino)oxane-4-carboxylic acid hydrochloride, also known as methyl 4-(methylamino)oxane-4-carboxylate hydrochloride, is a chemical compound with the CAS Number: 1452228-22-6 . It has a molecular weight of 209.67 . This compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The 4-[(methylamino)methyl]oxane-4-carboxylic acid molecule contains a total of 27 bond(s). There are 12 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 ether(s) (aliphatic) .Physical And Chemical Properties Analysis

4-(Methylamino)oxane-4-carboxylic acid hydrochloride is a powder that is stored at room temperature . Its molecular formula is C7H14ClNO3 and it has a molecular weight of 195.64 g/mol.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

4-(Methylamino)oxane-4-carboxylic acid hydrochloride is utilized in the synthesis of amino-acid conjugates of haptens, demonstrating the compound's role in producing crystalline conjugates for spectroscopic comparisons and structural confirmations (Benoiton, Hudecz, & Chen, 2009). Its derivative, 4-(methylamino)benzoic acid, forms a cyclic hexamer in crystal structures, highlighting its significance in conformational studies and intermolecular interactions (Azumaya et al., 2003).

Electrosynthesis

Electrosynthesis research has shown the effective reduction of related nitro compounds to amino acids, demonstrating the potential of electrochemical methods for synthesizing derivatives of 4-(Methylamino)oxane-4-carboxylic acid hydrochloride and exploring the influence of various factors on yield and purity (Konarev, Lukyanets, & Negrimovskii, 2007).

Nucleophilic Additions and Chemical Reactions

The compound's derivatives participate in nucleophilic additions, offering pathways to synthesize various functionalized molecules. This includes the creation of Michael-adducts and exploration of reactivity with different nucleophiles, indicating its utility in organic synthesis and materials science (Hinkamp & Schäfer, 2015).

Catalytic Methods

Innovative catalytic techniques employ 4-(Methylamino)oxane-4-carboxylic acid hydrochloride derivatives for reductive C-N coupling processes. These methods highlight the compound's role in facilitating direct N-arylation, expanding the toolkit for synthesizing N-methylated aromatic compounds using nitromethane as a methylamine surrogate (Li, Qin, & Radosevich, 2020).

Material Science and Polymer Chemistry

The compound's derivatives contribute to the development of thermoresponsive polysilsesquioxanes, showcasing the integration of carboxylic acid groups into polymers for environmental responsiveness. This research points to applications in smart materials and drug delivery systems, where properties like solubility and LCST are critical (Minami et al., 2011).

Safety And Hazards

This compound is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

4-(methylamino)oxane-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-8-7(6(9)10)2-4-11-5-3-7;/h8H,2-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKWFUOYAQLBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCOCC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylamino)oxane-4-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B1435487.png)

![2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde](/img/structure/B1435489.png)

![(2R)-3-[(1-Amino-1-carboxypropan-2-yl)disulfanyl]-2-(dimethylamino)-2,3-dimethylbutanoic acid](/img/structure/B1435498.png)

![oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate](/img/structure/B1435499.png)